molecular formula C21H19ClN2 B5015677 N-(2,5-dimethylphenyl)phenanthridin-6-amine;hydrochloride

N-(2,5-dimethylphenyl)phenanthridin-6-amine;hydrochloride

Cat. No.: B5015677
M. Wt: 334.8 g/mol
InChI Key: YXLYHZUBOFFMHS-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-(2,5-dimethylphenyl)phenanthridin-6-amine;hydrochloride is a compound that belongs to the class of phenanthridinone derivatives. These compounds are known for their tricyclic N-heterocyclic structure, which is frequently encountered in various alkaloids. Phenanthridinone derivatives have been documented to possess a range of biological and pharmaceutical activities, including antimycobacterial, antiproliferative, and antitubercular properties .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2,5-dimethylphenyl)phenanthridin-6-amine;hydrochloride typically involves palladium-catalyzed annulation. This method provides controlled access to a range of functionalized phenanthridin-6(5H)-ones in yields ranging from 59% to 88% . The reaction conditions often include the use of palladium catalysts, aryl iodides, and various oxidizing agents such as O2 or K2S2O8 .

Industrial Production Methods

Industrial production methods for this compound may involve large-scale palladium-catalyzed processes, utilizing aryl-aryl coupling and deamidation reactions. These methods are designed to be efficient and scalable, ensuring high yields and purity of the final product .

Chemical Reactions Analysis

Types of Reactions

N-(2,5-dimethylphenyl)phenanthridin-6-amine;hydrochloride undergoes various types of chemical reactions, including:

Common Reagents and Conditions

    Oxidizing Agents: O2, K2S2O8

    Reducing Agents: Hydrogen gas, palladium catalyst

    Substitution Reagents: Aryl iodides, palladium catalysts

Major Products Formed

The major products formed from these reactions include various functionalized phenanthridin-6(5H)-one derivatives, which possess significant biological and pharmaceutical activities .

Mechanism of Action

The mechanism of action of N-(2,5-dimethylphenyl)phenanthridin-6-amine;hydrochloride involves its interaction with specific molecular targets and pathways. The compound exerts its effects by binding to and inhibiting the activity of certain enzymes and proteins involved in bacterial growth and proliferation . This inhibition disrupts essential cellular processes, leading to the death of bacterial cells.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-(2,5-dimethylphenyl)phenanthridin-6-amine;hydrochloride is unique due to its specific substitution pattern and the presence of the hydrochloride salt, which enhances its solubility and stability. This compound’s unique structure contributes to its distinct biological activities and potential therapeutic applications .

Properties

IUPAC Name

N-(2,5-dimethylphenyl)phenanthridin-6-amine;hydrochloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H18N2.ClH/c1-14-11-12-15(2)20(13-14)23-21-18-9-4-3-7-16(18)17-8-5-6-10-19(17)22-21;/h3-13H,1-2H3,(H,22,23);1H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YXLYHZUBOFFMHS-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C=C1)C)NC2=NC3=CC=CC=C3C4=CC=CC=C42.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H19ClN2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

334.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.